molecular formula C14H18N2OS B2994314 (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 1321965-83-6

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B2994314
CAS No.: 1321965-83-6
M. Wt: 262.37
InChI Key: ZWSSWZBPCLHBIJ-PFONDFGASA-N
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Description

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic benzothiazole derivative intended for research and development purposes in laboratory settings. This compound is provided as a high-purity material to ensure consistent performance in experimental applications. INSERT DETAILED DESCRIPTION OF MECHANISM OF ACTION HERE. Benzothiazole scaffolds are recognized in medicinal chemistry for their diverse bioactivities and ability to interact with various biological targets . Related structures have been explored as modulators of ion channels, such as the Zinc-Activated Channel (ZAC) , and as inhibitors of enzymatic targets like the epidermal growth factor receptor (EGFR) in oncology research . This makes the benzothiazole core a privileged structure in the design of novel pharmacological tools and therapeutic agents. The primary research applications for this specific compound may include, but are not limited to, investigations into neuropharmacology, oncology, and as a chemical intermediate for the synthesis of more complex molecules. Researchers are encouraged to consult the scientific literature for the most recent findings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-5-6-11(17)15-14-16(4)12-9(2)7-8-10(3)13(12)18-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSSWZBPCLHBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the condensation of 3,4,7-trimethylbenzo[d]thiazol-2(3H)-one with butyramide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, while solvents such as ethanol or methanol are often employed to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzo[d]thiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as semiconductors and organic electronics.

Mechanism of Action

The mechanism of action of (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound’s analogs vary in heterocyclic cores, substituents, and functional groups, leading to divergent chemical and biological behaviors. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Spectral Data Availability
Target Compound C₁₉H₁₈N₂O₃S 354.4 Benzo[d]thiazole Trimethyl, butyramide Limited (N/A)
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide C₁₁H₁₁N₃O₂S 249.3 Benzodioxine-thiadiazole Hydrazine-carbothioamide, dioxane ring Partial (synthesis only)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S 392.5 Thiadiazole Dimethylamino-acryloyl, benzamide IR, MS, elemental analysis
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate C₂₀H₁₈N₄O₃ 370.4 Triazole Phenylacetyl, ethyl carbamate ¹H-NMR reported
Key Observations:

Core Heterocycles : The target compound’s benzo[d]thiazole core differs from benzodioxine-thiadiazole (), thiadiazole (), and triazole () systems. Thiazoles are electron-rich, enhancing π-stacking interactions, whereas thiadiazoles exhibit greater rigidity .

Substituent Effects: The trimethyl groups on the target compound’s benzene ring may increase lipophilicity compared to analogs with polar groups (e.g., dimethylamino-acryloyl in 4g) .

Reactivity Trends:
  • Thiadiazoles (e.g., 4g) undergo electrophilic substitution at the 5-position due to electron-withdrawing effects .
  • Triazole derivatives () exhibit reactivity at the NH-triazole group, enabling carbamate formation via nucleophilic substitution .

Spectral and Analytical Data

  • Analog 4g : IR peaks at 1690 cm⁻¹ (amide C=O) and 1638 cm⁻¹ (acryloyl C=O); MS fragmentation patterns confirm stability of the thiadiazole core .
  • Triazole Derivative () : ¹H-NMR signals at δ 3.4 (CH₂), 4.3 (NH₂), and 13.0 (NH-triazole) highlight hydrogen-bonding interactions .
  • Target Compound : Lack of reported spectral data limits direct comparison.

Biological Activity

(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound notable for its unique molecular structure, which includes a benzo[d]thiazole moiety. This structure suggests potential applications in medicinal chemistry and organic electronics due to its interesting electronic properties and potential biological activities.

Molecular Characteristics

  • Molecular Formula : C15H18N2S
  • Molecular Weight : Approximately 266.38 g/mol
  • CAS Number : 1322022-85-4

Antimicrobial Properties

Research indicates that compounds related to thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaActivity
Thiazole AE. coliInhibitory
Thiazole BS. aureusInhibitory
This compoundTBDTBD

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves the inhibition of specific enzymes or disruption of cellular processes in bacteria. Studies have suggested that these compounds can bind effectively to target sites within biological systems, potentially leading to the development of novel antibiotics.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in Chemical Biology evaluated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. Results indicated significant inhibition against multiple bacterial strains, with a focus on structural modifications enhancing activity.
  • Inhibition of Enzymatic Activity :
    Another research article highlighted the ability of thiazole derivatives to inhibit key enzymes involved in bacterial metabolism. This inhibition was linked to structural features of the thiazole ring that facilitate binding to active sites.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activities, this compound may have several applications:

  • Antibiotic Development : As a potential lead compound for new antibiotics targeting resistant bacterial strains.
  • Pharmaceutical Intermediates : Useful in synthesizing other biologically active compounds.

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